

Amdoxovir intracellular half-life other NRTIs

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Compound Focus: Amdoxovir

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Intracellular Half-Life of NRTIs

Drug Name	Active Metabolite	Intracellular Half-Life (Hours)	Key Supporting Data
Amdoxovir (DAPD)	DXG-TP	~16 hours (in activated primary human lymphocytes) [1]	The t _{1/2} of DXG-TP was ~16 hours in activated primary human lymphocytes, suggesting twice-a-day (BID) dosing [1].
Tenofovir (TDF)	TFV-DP	70 - 150 hours (regardless of concomitant ART) [2]	Long intracellular half-life supports convenient once-daily dosing [2].
Emtricitabine (FTC)	FTC-TP	39 hours [3]	Longer intracellular half-life supports suitability for once-daily dosing [3].
Abacavir (ABC)	CBV-TP	20.6 hours [3]	Data from clinical pharmacology studies support once or twice-daily dosing [3].
Zidovudine (AZT)	AZT-TP	7 hours [3]	Relatively short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was explored to enable once-daily dosing [3].

Drug Name	Active Metabolite	Intracellular Half-Life (Hours)	Key Supporting Data
Stavudine (d4T)	d4T-TP	3.5 hours [3]	Short intracellular half-life typically requires multiple daily doses; an extended-release (XR) formulation was developed to enable once-daily dosing [3].

Note: The table above includes data for drugs where a specific intracellular half-life was provided in the search results. It is not an exhaustive list of all NRTIs.

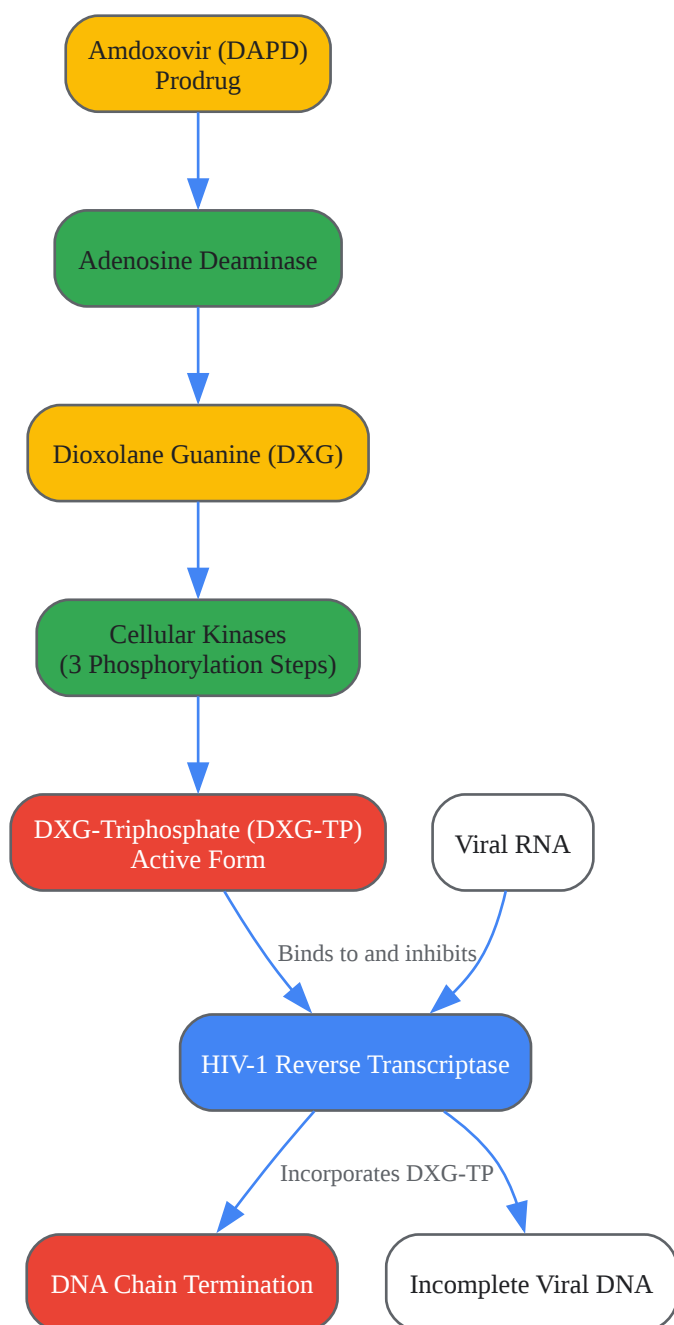
Experimental Protocols for Key Data

The key data for **Amdoxovir** and the other NRTIs were derived from established cellular pharmacology and clinical pharmacokinetic studies. Here are the detailed methodologies:

- **For Amdoxovir (DXG-TP half-life):** The half-life of approximately **16 hours** was determined in **activated primary human lymphocytes** isolated from human peripheral blood [1]. The cells were exposed to the drug, and the intracellular concentration of the active triphosphate (DXG-TP) was measured over time using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the decay rate and half-life [1].
- **For other NRTIs:** The intracellular half-life data for drugs like tenofovir, emtricitabine, and abacavir are typically obtained from **clinical pharmacology studies** in HIV-infected patients or healthy volunteers [3]. Peripheral Blood Mononuclear (PBM) cells are serially sampled after drug administration. The intracellular concentrations of the active triphosphate metabolites are quantified, and pharmacokinetic parameters, including half-life, are calculated from the resulting concentration-time data [3].

Amdoxovir Activation and Mechanism Pathway

The following diagram illustrates the intracellular activation pathway of **Amdoxovir** and its mechanism of action as a chain terminator, which is relevant to its pharmacological activity.



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Amdoxovir is first converted to its primary active metabolite, dioxolane guanine (DXG), by the ubiquitous enzyme adenosine deaminase [1]. DXG then undergoes three sequential phosphorylation steps by cellular kinases to form the active moiety, **DXG-triphosphate (DXG-TP)**, which is a potent inhibitor of HIV-1 reverse transcriptase [1] [4]. Once incorporated into the growing DNA chain by reverse transcriptase, the molecule acts as a **chain terminator** because it lacks the 3'-hydroxyl group needed to form the next phosphoester bond, thereby halting viral DNA synthesis [5] [6].

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